5-Methoxy-2-methyl-2,3,4,7-tetrahydro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-methyl-2,3,4,7-tetrahydrobenzofuran is a chemical compound with the molecular formula C10H14O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-2,3,4,7-tetrahydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-methyl-3,4-dihydroxybenzaldehyde as a starting material, which undergoes cyclization in the presence of methanol and an acid catalyst to form the desired compound .
Industrial Production Methods
Industrial production of 5-Methoxy-2-methyl-2,3,4,7-tetrahydrobenzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-methyl-2,3,4,7-tetrahydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-methyl-2,3,4,7-tetrahydrobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-methyl-2,3,4,7-tetrahydrobenzofuran involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzofuran: Lacks the methoxy group, resulting in different chemical and biological properties.
5-Methoxybenzofuran: Lacks the methyl group, which can affect its reactivity and biological activity.
2,3-Dihydrobenzofuran: A more saturated derivative with different chemical behavior.
Uniqueness
5-Methoxy-2-methyl-2,3,4,7-tetrahydrobenzofuran is unique due to the presence of both methoxy and methyl groups, which confer specific chemical reactivity and potential biological activities. These structural features make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
13391-33-8 |
---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
5-methoxy-2-methyl-2,3,4,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C10H14O2/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3,7H,4-6H2,1-2H3 |
InChI-Schlüssel |
FZPVNAGBBKWXPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(O1)CC=C(C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.